molecular formula C24H23N5O2 B2435654 2-((1-(1-naphthoyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one CAS No. 2320859-83-2

2-((1-(1-naphthoyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Cat. No.: B2435654
CAS No.: 2320859-83-2
M. Wt: 413.481
InChI Key: ZNFXOZLGEJJGKI-UHFFFAOYSA-N
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Description

2-((1-(1-naphthoyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis Pathways and Tautomerism The compound "2-((1-(1-naphthoyl)azetidin-3-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one" belongs to a class of derivatives with diverse biological and chemical applications. Notable work includes the synthesis of novel derivatives with a pyrazolyl-pyridazine moiety, combined with other heterocyclic rings like pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole. These compounds exhibit interesting tautomeric structures and have shown plant growth stimulant activity in preliminary screenings, with the most active compounds being selected for more in-depth studies and field trials (Yengoyan et al., 2018).

Reactivity and Biological Activities The reactivity of related hydrazine compounds has been studied for the synthesis of novel derivatives such as pyrazoles, isoindole diones, and pyridazinones. These compounds, after in vitro testing, demonstrated significant antimicrobial activity, with some showing potency comparable to known drugs. The sugar hydrazone derivatives, in particular, exhibited notable antibacterial and antifungal properties (Rashad et al., 2009).

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-12-17(2)29(25-16)22-10-11-23(30)28(26-22)15-18-13-27(14-18)24(31)21-9-5-7-19-6-3-4-8-20(19)21/h3-12,18H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFXOZLGEJJGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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